3-Hydroxy-L-tyrosine benzyl ester
Description
3-Hydroxy-L-tyrosine benzyl ester is a derivative of L-tyrosine, a non-essential amino acid. The compound is synthesized via esterification of L-tyrosine with benzyl alcohol, often using chlorinated sulfoxide intermediates . Its molecular formula is C₁₆H₁₇NO₄, with a molecular weight of 287.3 g/mol (inferred from CAS 52799-86-7) . The benzyl ester group enhances hydrophobicity, making it valuable in peptide synthesis and pharmaceutical applications where controlled hydrolysis or stability in non-polar environments is required .
Properties
CAS No. |
55720-47-3 |
|---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
InChI |
InChI=1S/C16H17NO4/c17-13(8-12-6-7-14(18)15(19)9-12)16(20)21-10-11-4-2-1-3-5-11/h1-7,9,13,18-19H,8,10,17H2/t13-/m0/s1 |
InChI Key |
KZQJKVJONMBQQU-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC(=C(C=C2)O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC(=C(C=C2)O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Hydroxy-L-tyrosine Methyl Ester
- Molecular Formula: C₁₀H₁₃NO₄ .
- Key Properties: Smaller ester group (methyl) increases polarity compared to benzyl. Higher solubility in polar solvents (e.g., water, methanol). Lower thermal stability due to the absence of an aromatic benzyl group .
- Applications : Used in neurological research (e.g., L-DOPA analogs) due to easier blood-brain barrier penetration .
3-Hydroxy-L-tyrosine Ethyl Ester
O-Benzyl-L-tyrosine Methyl Ester Hydrochloride
L-Tyrosine Benzyl Ester Tosylate
- Molecular Formula: C₂₃H₂₅NO₆S .
- Key Properties :
- Applications : Intermediate in agrochemicals and dye manufacturing .
Physicochemical and Functional Differences
Solubility and Hydrophobicity
| Compound | Solubility Profile | Hydrophobicity (LogP)* |
|---|---|---|
| 3-Hydroxy-L-tyrosine benzyl ester | Low in water; soluble in DCM, THF | ~2.8 (estimated) |
| Methyl ester | High in methanol, moderate in water | ~1.2 |
| Ethyl ester | Moderate in ethanol, low in water | ~1.5 |
| Tosylate salt | High in polar aprotic solvents (DMF, DMSO) | N/A (ionic form) |
Thermal and Chemical Stability
- Benzyl Esters : Decompose at ~200–300°C with aromatic byproducts (e.g., benzene derivatives) due to benzyl group stability .
- Methyl/Ethyl Esters : Lower decomposition temperatures (~150–250°C) with aliphatic fragmentation .
- Acid/Alkali Resistance : Benzyl esters show superior resistance to hydrolysis in acidic/alkaline media compared to methyl/ethyl esters .
Preparation Methods
Direct Esterification via Acid Catalysis
In this approach, L-DOPA is reacted with benzyl alcohol under acidic conditions. Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄) serves as a catalyst, facilitating the conversion of the carboxylic acid to its corresponding benzyl ester. For example, L-DOPA dissolved in benzyl alcohol and treated with thionyl chloride at reflux temperatures yields the esterified product. However, this method risks side reactions, such as sulfonation of the hydroxyl groups, necessitating careful control of reaction time and temperature.
Protection-Deprotection Strategies
To mitigate undesired side reactions, multi-step protocols involving protective groups are employed:
-
Amino Group Protection : The α-amino group of L-DOPA is protected using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. For instance, Boc protection is achieved via reaction with di-tert-butyl dicarbonate in a basic aqueous medium.
-
Hydroxyl Group Protection : Phenolic hydroxyl groups are acetylated using acetic anhydride or silylated with tert-butyldimethylsilyl chloride (TBDMSCl).
-
Esterification : The protected carboxylic acid is activated using carbodiimide reagents (e.g., DCC) and coupled with benzyl alcohol in the presence of dimethylaminopyridine (DMAP).
-
Deprotection : Acidic (e.g., trifluoroacetic acid) or basic (e.g., potassium carbonate) conditions remove protective groups, yielding the final product.
Optimization of Catalytic Systems
Recent advancements focus on enhancing catalytic efficiency and reducing reliance on hazardous reagents.
Mitsunobu Reaction for Etherification
While traditionally used for ether synthesis, the Mitsunobu reaction has been adapted for esterification under specific conditions. A mixture of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitates the coupling of L-DOPA derivatives with benzyl alcohol, though this method is less common due to competing ether formation.
Enzymatic Esterification
Lipases, such as Candida antarctica lipase B (CAL-B), catalyze the transesterification of L-DOPA methyl ester with benzyl alcohol in non-aqueous media. This method offers high regioselectivity and avoids harsh conditions, though scalability remains a challenge.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Acid Catalysis | 65–75 | 85–90 | Simple, single-step | Low selectivity, side reactions |
| Protection-Deprotection | 80–90 | 95–99 | High selectivity, scalability | Multi-step, costly reagents |
| Enzymatic | 70–80 | 90–95 | Eco-friendly, mild conditions | Slow reaction kinetics, enzyme cost |
Industrial-Scale Production and Process Economics
Large-scale synthesis prioritizes cost-effectiveness and reproducibility. The protection-deprotection route, despite its complexity, dominates industrial settings due to compatibility with continuous-flow reactors and high throughput. For example, a patented process reports a two-step yield of 85.8% using N-tert-butoxycarbonyl-ethanolamine and azodicarboxylate reagents . Solvent recovery systems and catalytic recycling further enhance sustainability.
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